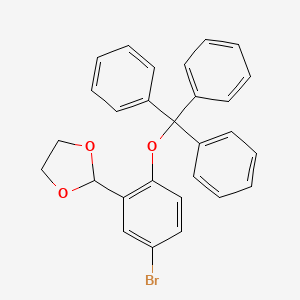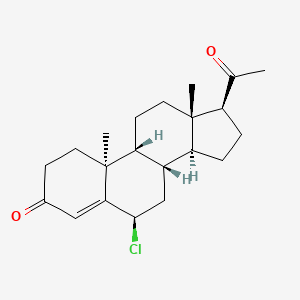
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6beta position and a double bond between the 4th and 5th carbon atoms in the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione typically involves the chlorination of a suitable steroid precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce saturated steroids .
Scientific Research Applications
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including inflammation and hormonal imbalances.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as inflammation, metabolism, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione: Characterized by the presence of a chlorine atom at the 6beta position.
6beta-Fluoro-9beta,10alpha-pregn-4-ene-3,20-dione: Similar structure but with a fluorine atom instead of chlorine.
6beta-Bromo-9beta,10alpha-pregn-4-ene-3,20-dione: Contains a bromine atom at the 6beta position.
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4594-30-3 |
|---|---|
Molecular Formula |
C21H29ClO2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(6R,8S,9R,10S,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17+,19+,20+,21-/m0/s1 |
InChI Key |
ICTXWOSKTZKFBH-XHOBZQISSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)Cl)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


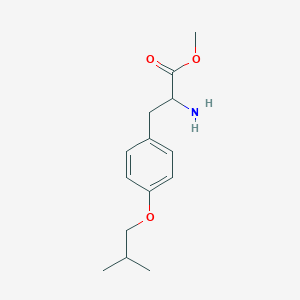

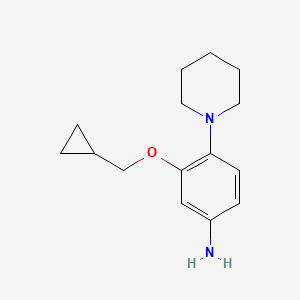
![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

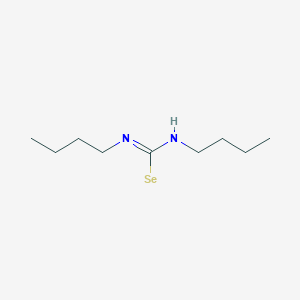
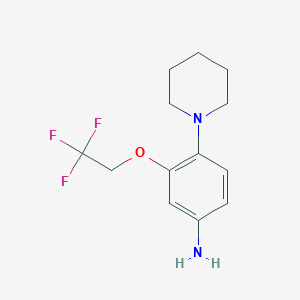
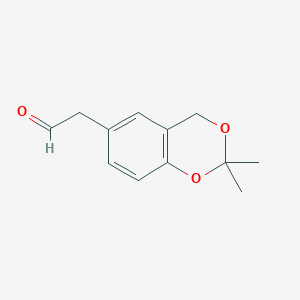
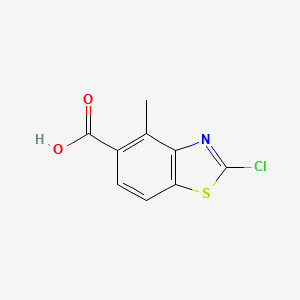
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)


